3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine
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Overview
Description
3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine is a chemical compound with a complex structure that includes a pyridazine ring substituted with a phenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine typically involves the reaction of 3-methylpyridazine with 2-(2-methylprop-2-en-1-yl)phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-1-ene: A related compound with similar structural features but different chemical properties.
2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid: Another compound with a similar functional group arrangement.
Uniqueness
3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine is unique due to its specific substitution pattern on the pyridazine ring and the presence of the phenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
61075-27-2 |
---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-methyl-6-[2-(2-methylprop-2-enyl)phenoxy]pyridazine |
InChI |
InChI=1S/C15H16N2O/c1-11(2)10-13-6-4-5-7-14(13)18-15-9-8-12(3)16-17-15/h4-9H,1,10H2,2-3H3 |
InChI Key |
WATAPXHDYLQLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC=C2CC(=C)C |
Origin of Product |
United States |
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